Cas no 2137146-90-6 (tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate)

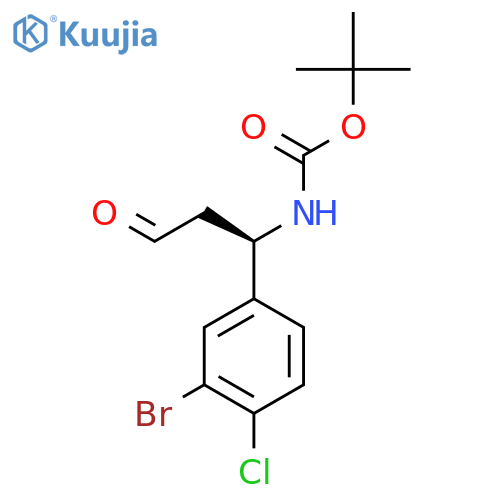

2137146-90-6 structure

商品名:tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate

tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate

- EN300-1163677

- 2137146-90-6

- tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate

-

- インチ: 1S/C14H17BrClNO3/c1-14(2,3)20-13(19)17-12(6-7-18)9-4-5-11(16)10(15)8-9/h4-5,7-8,12H,6H2,1-3H3,(H,17,19)/t12-/m1/s1

- InChIKey: TVKAVPHRGPNLSF-GFCCVEGCSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)[C@@H](CC=O)NC(=O)OC(C)(C)C)Cl

計算された属性

- せいみつぶんしりょう: 361.00803g/mol

- どういたいしつりょう: 361.00803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 55.4Ų

tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1163677-50mg |

tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate |

2137146-90-6 | 50mg |

$912.0 | 2023-10-03 | ||

| Enamine | EN300-1163677-2.5g |

tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate |

2137146-90-6 | 2.5g |

$2127.0 | 2023-06-08 | ||

| Enamine | EN300-1163677-10.0g |

tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate |

2137146-90-6 | 10g |

$4667.0 | 2023-06-08 | ||

| Enamine | EN300-1163677-0.1g |

tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate |

2137146-90-6 | 0.1g |

$956.0 | 2023-06-08 | ||

| Enamine | EN300-1163677-10000mg |

tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate |

2137146-90-6 | 10000mg |

$4667.0 | 2023-10-03 | ||

| Enamine | EN300-1163677-5.0g |

tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate |

2137146-90-6 | 5g |

$3147.0 | 2023-06-08 | ||

| Enamine | EN300-1163677-250mg |

tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate |

2137146-90-6 | 250mg |

$999.0 | 2023-10-03 | ||

| Enamine | EN300-1163677-500mg |

tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate |

2137146-90-6 | 500mg |

$1043.0 | 2023-10-03 | ||

| Enamine | EN300-1163677-0.25g |

tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate |

2137146-90-6 | 0.25g |

$999.0 | 2023-06-08 | ||

| Enamine | EN300-1163677-0.5g |

tert-butyl N-[(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropyl]carbamate |

2137146-90-6 | 0.5g |

$1043.0 | 2023-06-08 |

tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

2137146-90-6 (tert-butyl N-(1R)-1-(3-bromo-4-chlorophenyl)-3-oxopropylcarbamate) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量